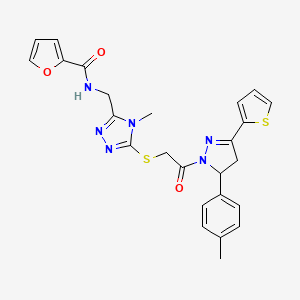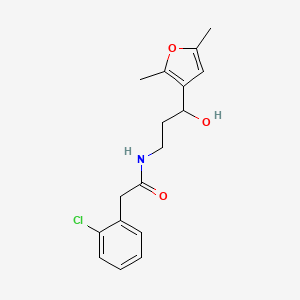
2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields.
作用機序
The mechanism of action of 2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide involves the inhibition of the Akt/mTOR signaling pathway. This pathway is known to play a crucial role in the growth and survival of cancer cells. By inhibiting this pathway, this compound can induce apoptosis in cancer cells, leading to their death.
Biochemical and Physiological Effects
The biochemical and physiological effects of 2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide have been extensively studied. Studies have shown that this compound can induce apoptosis in cancer cells, leading to their death. It can also inhibit the growth and proliferation of cancer cells. Additionally, this compound has been shown to have anti-inflammatory properties, which can be useful in the treatment of inflammatory diseases.
実験室実験の利点と制限
One of the major advantages of using 2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide in lab experiments is its potent anti-cancer properties. This makes it an ideal candidate for studying the mechanisms of cancer cell death and developing new cancer therapies. However, one of the limitations of using this compound is its potential toxicity. Studies have shown that this compound can be toxic to normal cells at high concentrations, which can limit its use in certain experiments.
将来の方向性
There are several future directions for research on 2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide. One of the most promising areas of research is its use as a therapeutic agent for the treatment of cancer. Further studies are needed to determine the optimal dosage and administration route for this compound. Additionally, studies are needed to determine the potential side effects of this compound and to develop strategies to minimize its toxicity. Other future directions for research include studying the potential applications of this compound in the treatment of other diseases, such as inflammatory diseases, and developing new synthesis methods to improve its yield and purity.
Conclusion
In conclusion, 2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide is a chemical compound with significant potential for various scientific research applications. Its potent anti-cancer properties make it an ideal candidate for studying the mechanisms of cancer cell death and developing new cancer therapies. However, further studies are needed to determine its optimal dosage and administration route, as well as to develop strategies to minimize its toxicity. Additionally, research on this compound's potential applications in the treatment of other diseases and new synthesis methods can lead to significant advancements in various fields.
合成法
The synthesis of 2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide involves the reaction of 2-chloro-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide with phenylmagnesium bromide. This reaction results in the formation of the desired compound, which can be purified by recrystallization.
科学的研究の応用
2-(2-chlorophenyl)-N-(3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl)acetamide has been extensively studied for its potential applications in various fields. One of the most promising areas of research is its use as a therapeutic agent for the treatment of cancer. Studies have shown that this compound has potent anti-cancer properties, and it can induce apoptosis in cancer cells.
特性
IUPAC Name |
2-(2-chlorophenyl)-N-[3-(2,5-dimethylfuran-3-yl)-3-hydroxypropyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20ClNO3/c1-11-9-14(12(2)22-11)16(20)7-8-19-17(21)10-13-5-3-4-6-15(13)18/h3-6,9,16,20H,7-8,10H2,1-2H3,(H,19,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFFWODNEOKEMMW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)C(CCNC(=O)CC2=CC=CC=C2Cl)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-(((2,4-dioxo-1,5-dioxaspiro[5.5]undecan-3-ylidene)methyl)amino)-N-(thiazol-2-yl)benzenesulfonamide](/img/structure/B2857647.png)


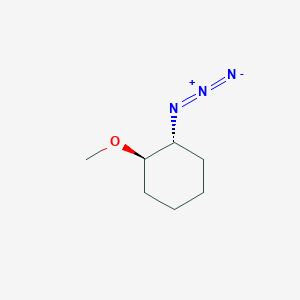
![4-(Aminomethyl)-8-oxaspiro[4.5]decan-4-ol](/img/structure/B2857654.png)
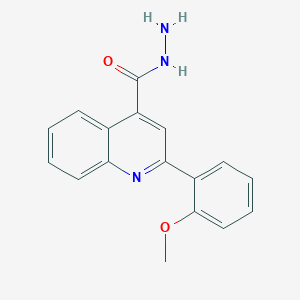
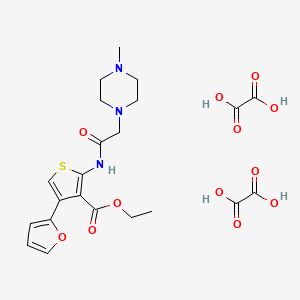
![6-Chloro-3-[2-(2-chloroacetyl)-3-(furan-2-yl)-3,4-dihydropyrazol-5-yl]-4-phenyl-1H-quinolin-2-one](/img/structure/B2857659.png)
![N-[3-[(4-fluorophenyl)sulfonylamino]-4-methoxyphenyl]-4-phenylbenzamide](/img/structure/B2857661.png)
